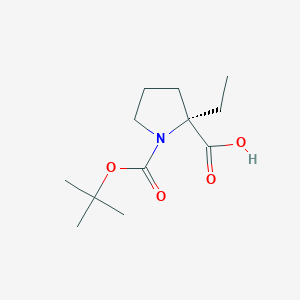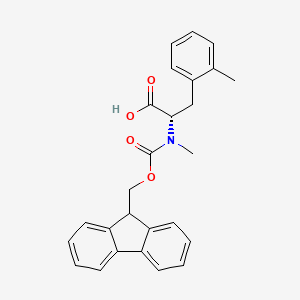![molecular formula C18H28OSi B14894008 [3-(4-t-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14894008.png)
[3-(4-t-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(4-tert-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane: is an organosilicon compound that features a unique combination of a tert-butylphenyl group and a trimethylsilyl-protected alkyne
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-tert-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane typically involves the reaction of 4-tert-butylphenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction mixture is usually stirred at room temperature for several hours until the completion of the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
[3-(4-tert-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane: can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation Reactions: The alkyne moiety can be oxidized to form diketones or other oxygenated products.
Reduction Reactions: The alkyne can be reduced to alkenes or alkanes using hydrogenation or other reducing agents.
Common Reagents and Conditions
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide can be employed.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne can yield diketones, while reduction can produce alkenes or alkanes .
Aplicaciones Científicas De Investigación
[3-(4-tert-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane: has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: It is used in the development of novel materials with unique properties.
Medicinal Chemistry: It can be used in the synthesis of pharmaceutical intermediates and active compounds.
Mecanismo De Acción
The mechanism of action of [3-(4-tert-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane involves its ability to participate in various chemical reactions due to the presence of the alkyne and trimethylsilyl groups. The alkyne group can undergo addition reactions, while the trimethylsilyl group can be removed to reveal a reactive alkyne .
Comparación Con Compuestos Similares
[3-(4-tert-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane: can be compared with other similar compounds such as:
[3-(4-tert-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-dimethyl-silane: Similar structure but with different silyl protection.
[3-(4-tert-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-ethyl-silane: Different alkyl group on the silicon atom.
[3-(4-tert-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-phenyl-silane: Phenyl group instead of trimethylsilyl.
These comparisons highlight the unique properties of [3-(4-tert-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane , particularly its stability and reactivity due to the trimethylsilyl group.
Propiedades
Fórmula molecular |
C18H28OSi |
|---|---|
Peso molecular |
288.5 g/mol |
Nombre IUPAC |
[4-(4-tert-butylphenyl)-2-methylbut-3-yn-2-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C18H28OSi/c1-17(2,3)16-11-9-15(10-12-16)13-14-18(4,5)19-20(6,7)8/h9-12H,1-8H3 |
Clave InChI |
SPNTVXOKQHUDDI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C#CC(C)(C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


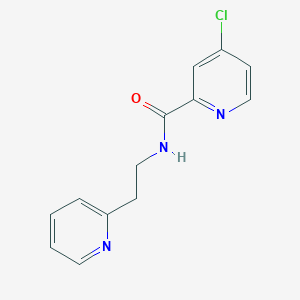

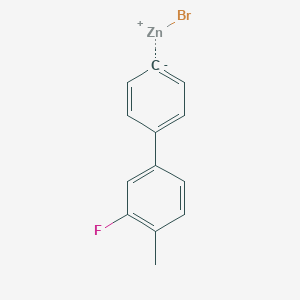
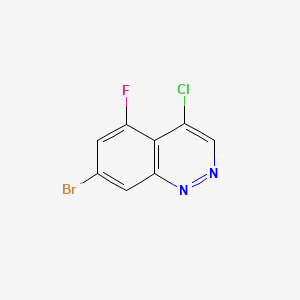
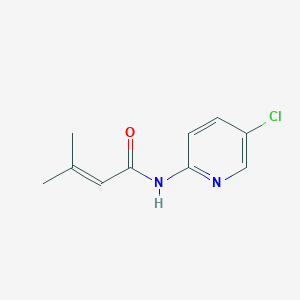
![(2E)-4-{2-[(3-methoxyphenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B14893957.png)

![4-[(Di-i-propylamino)methyl]phenylZinc bromide](/img/structure/B14893983.png)
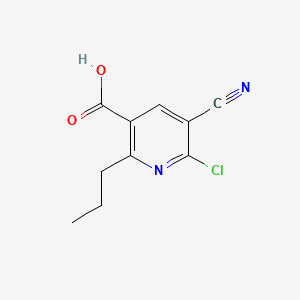
![4-Chloro-2-methyl-5-nitrobenzo[d]thiazole](/img/structure/B14893992.png)
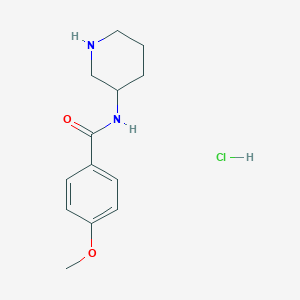
![1-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14894018.png)
